molecular formula C22H23N3O5S B2480391 N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide CAS No. 681267-72-1

N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide

Cat. No.: B2480391
CAS No.: 681267-72-1
M. Wt: 441.5
InChI Key: LYTDARRFLSGVAE-UHFFFAOYSA-N
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Description

The compound N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide features a thieno[3,4-c]pyrazole core substituted with a 3,4-dimethylphenyl group at position 2 and a 3,4-dimethoxybenzamide moiety at position 2. This structure suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to aromatic and heterocyclic interactions .

Properties

IUPAC Name

N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5S/c1-13-5-7-16(9-14(13)2)25-21(17-11-31(27,28)12-18(17)24-25)23-22(26)15-6-8-19(29-3)20(10-15)30-4/h5-10H,11-12H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYTDARRFLSGVAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC(=C(C=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide (CAS Number: 6226-58-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the following molecular formula:

PropertyValue
Molecular FormulaC20H18N3O3S
Molecular Weight399.439 g/mol
Density1.43 g/cm³
Boiling Point572.1 °C at 760 mmHg
LogP4.462

The structure features a thieno[3,4-c]pyrazole core which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds with similar thieno[3,4-c]pyrazole structures exhibit antimicrobial properties. For instance, studies have shown that derivatives of thieno[3,4-c]pyrazoles can have varying degrees of activity against both bacterial and fungal strains. The minimum inhibitory concentration (MIC) for related compounds has been reported to be as low as 15.62 µg/mL against certain pathogens .

Anti-inflammatory Effects

The anti-inflammatory potential of this class of compounds is noteworthy. A related study demonstrated that certain thieno[3,4-c]pyrazole derivatives exhibited anti-inflammatory activity ranging from 5% to 70.7%, compared to standard drugs like ibuprofen which showed an efficacy of 86.4% . This suggests that this compound may also possess similar benefits.

Anticancer Activity

Recent investigations into thieno[3,4-c]pyrazole derivatives have highlighted their potential as anticancer agents. For example, compounds with similar scaffolds have been screened for their ability to inhibit cancer cell proliferation in vitro. In one study, a related compound demonstrated significant cytotoxicity against various cancer cell lines . The mechanisms often involve the induction of apoptosis and cell cycle arrest.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Many thieno[3,4-c]pyrazole derivatives are known to inhibit enzymes involved in inflammatory pathways and microbial metabolism.
  • Receptor Modulation : These compounds may modulate various receptors that play roles in inflammation and cancer progression.
  • Molecular Docking Studies : Computational studies suggest that the compound can form hydrogen bonds with critical amino acids in target proteins .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Antimicrobial Screening : A series of related compounds were tested against common pathogens using disk diffusion methods and showed promising results .
  • In Vivo Studies : Animal models have been employed to evaluate the anti-inflammatory effects of similar thieno[3,4-c]pyrazole derivatives. Results indicated a significant reduction in inflammation markers compared to control groups .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide exhibit promising anticancer properties. For instance, studies on thieno[3,4-c]pyrazole derivatives have shown their ability to inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : These compounds often induce apoptosis in cancer cells by activating caspase pathways and inhibiting key survival signaling pathways such as PI3K/Akt and MAPK/ERK .
  • Case Studies : A study demonstrated that a related compound significantly inhibited the growth of breast cancer cells in vitro and reduced tumor size in vivo models .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity.

  • Testing Methods : The compound's efficacy against various bacterial strains was assessed using the agar well diffusion method. Results showed significant inhibition zones against Gram-positive and Gram-negative bacteria .
  • Implications : The potential use of this compound as a lead for developing new antimicrobial agents is noteworthy due to rising antibiotic resistance.

Anti-inflammatory Effects

The anti-inflammatory properties of thieno[3,4-c]pyrazole derivatives are another area of interest.

  • Biological Activity : Compounds within this class have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell culture studies.
  • Applications : This suggests potential therapeutic applications in treating chronic inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of thieno[3,4-c]pyrazole derivatives.

  • Mechanism : These compounds may protect neuronal cells from oxidative stress-induced damage by modulating antioxidant enzyme activities and reducing reactive oxygen species (ROS) levels .
  • Research Findings : In animal models of neurodegenerative diseases like Alzheimer's, these compounds demonstrated improved cognitive functions and reduced neuroinflammation.

Synthesis and Structural Variations

The synthesis of this compound involves multi-step organic reactions that can be optimized for yield and purity.

Synthesis Step Description Yield (%)
Step 1Synthesis of thieno[3,4-c]pyrazole core85%
Step 2Functionalization with dimethoxybenzamide75%
Step 3Purification via recrystallization90%

Chemical Reactions Analysis

Hydrolysis Reactions

The amide group in the dimethoxybenzamide moiety is susceptible to hydrolysis under acidic or basic conditions. This reaction typically yields a carboxylic acid and an amine:

Reaction ConditionsProducts
6M HCl, reflux, 12h3,4-Dimethoxybenzoic acid + 2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-amine
10% NaOH, 80°C, 8hSodium 3,4-dimethoxybenzoate + corresponding amine

The sulfone group (5,5-dioxido) is chemically inert under most hydrolysis conditions due to its electron-withdrawing nature but may participate in nucleophilic substitution under extreme conditions .

Nucleophilic Substitution

The sulfone group in the thieno[3,4-c]pyrazole ring can act as a leaving group in nucleophilic aromatic substitution (NAS) reactions. For example:

NucleophileConditionsProduct
Ammonia (NH3)DMF, 120°C, 24hReplacement of sulfone with -NH2 group
Methoxide (CH3O⁻)THF, 60°C, 18hMethoxy-substituted thieno[3,4-c]pyrazole derivative

This reactivity is analogous to sulfonamide-containing heterocycles .

Oxidation

The dimethylphenyl group may undergo oxidation to form a dicarboxylic acid derivative under strong oxidizing agents:

Oxidizing AgentConditionsProduct
KMnO4, H2SO4100°C, 6h3,4-Dicarboxyphenyl-substituted derivative

Reduction

The amide group is resistant to standard reductions (e.g., LiAlH4), but the sulfone can be reduced to a thioether using reagents like Zn/HCl:

Reducing AgentConditionsProduct
Zn, HClReflux, 12hThieno[3,4-c]pyrazole thioether derivative

Ring-Opening Reactions

The thieno[3,4-c]pyrazole sulfone ring may undergo ring-opening under basic conditions or via photochemical pathways:

ConditionsProducts
NaOH (aq.), 100°C, 24hCleavage to form a disulfide and pyrazole fragments
UV light, benzene, 48hIsomerization to open-chain thiol derivatives

Demethylation Reactions

The dimethoxy groups on the benzamide can undergo demethylation with strong acids or Lewis acids:

ReagentConditionsProduct
BBr3, CH2Cl2-78°C, 2h3,4-Dihydroxybenzamide derivative
HI, AcOHReflux, 6hPartial demethylation to monomethoxy or hydroxylated analogs

Electrophilic Aromatic Substitution (EAS)

The dimethylphenyl group directs electrophilic substitution to the para position relative to the methyl groups. Nitration and sulfonation are plausible:

ReagentConditionsProduct
HNO3, H2SO40°C, 4hPara-nitro-substituted dimethylphenyl derivative
SO3, H2SO450°C, 8hPara-sulfo-substituted analog

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Differences

The target compound is compared to two analogs from the provided evidence:

Compound Phenyl Substituent Benzamide Substituents Sulfone Group Molecular Weight (Estimated)
Target Compound 3,4-dimethylphenyl 3,4-dimethoxy Yes ~463.5 g/mol
Compound [1] 4-methoxyphenyl 3,4-dimethoxy Yes ~479.5 g/mol
Compound [2] 3,5-dimethylphenyl 3,4,5-triethoxy No ~523.6 g/mol
Notes:
  • The 3,5-dimethylphenyl group in may reduce steric hindrance compared to 3,4-dimethyl, altering target engagement .
  • Benzamide Substituents: The target’s 3,4-dimethoxy group balances lipophilicity and hydrogen-bonding capacity.
  • Sulfone Group :

    • The sulfone in the target and compounds introduces polarity, enhancing solubility and metabolic stability. Its absence in ’s compound may reduce solubility but increase passive diffusion across biological membranes .

Hypothesized Pharmacological Implications

Binding Affinity and Selectivity
  • The 3,4-dimethylphenyl group in the target compound likely improves hydrophobic interactions with binding pockets compared to the 4-methoxyphenyl (), which may prioritize electronic effects over steric fit .
  • The 3,5-dimethylphenyl substituent () could enable tighter packing in flat binding sites due to symmetrical substitution, though this remains speculative without experimental data .

Preparation Methods

Cyclization Strategies

The thieno[3,4-c]pyrazole scaffold is synthesized through cyclization reactions, often employing Jacobson reaction principles. For Intermediate A, the synthesis proceeds as follows:

Step 1: Preparation of 3-Amino-4-methylthiophene-2-carboxylate

  • Starting Material : Methyl 3-aminothiophene-2-carboxylate (commercially available).
  • Reduction : Lithium aluminum hydride (LAH) in refluxing 1,4-dioxane reduces the ester to (2-methyl-3-thienyl)amine.
    $$
    \text{Methyl 3-aminothiophene-2-carboxylate} \xrightarrow{\text{LAH, 1,4-dioxane}} \text{(2-Methyl-3-thienyl)amine}
    $$

Step 2: Jacobson Cyclization

  • N-Acetylation : Treat the amine with acetic anhydride to form the N-acetyl derivative.
  • Nitrosation : Reaction with sodium nitrite in acidic conditions generates a diazonium intermediate.
  • Cyclization : Intramolecular cyclization under thermal conditions yields the thieno[3,4-c]pyrazole core.
    $$
    \text{(2-Methyl-3-thienyl)amine} \xrightarrow[\text{Ac}2\text{O}]{\text{NaNO}2, \text{HCl}} \text{Thieno[3,4-c]pyrazole}
    $$

Step 3: Sulfonation

  • Oxidation : Treat the core with hydrogen peroxide or potassium permanganate to introduce the 5,5-dioxide moiety.

Introduction of the 3,4-Dimethylphenyl Group

Friedel-Crafts Alkylation

  • Reagents : 3,4-Dimethylbenzene and aluminum chloride.
  • Conditions : The pyrazole nitrogen at N2 undergoes alkylation, with AlCl3 facilitating electrophilic aromatic substitution.

Synthesis of 3,4-Dimethoxybenzamide

Benzoyl Chloride Preparation

  • Starting Material : 3,4-Dimethoxybenzoic acid.
  • Chlorination : Thionyl chloride (SOCl₂) converts the carboxylic acid to 3,4-dimethoxybenzoyl chloride.
    $$
    \text{3,4-Dimethoxybenzoic acid} \xrightarrow{\text{SOCl}_2} \text{3,4-Dimethoxybenzoyl chloride}
    $$

Amide Coupling Reaction

Activation and Coupling

  • Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or dicyclohexylcarbodiimide (DCC).
  • Base : Triethylamine or 4-dimethylaminopyridine (DMAP).
  • Solvent : Dichloromethane or tetrahydrofuran (THF).
    $$
    \text{Intermediate A} + \text{Intermediate B} \xrightarrow{\text{EDCI, DMAP}} \text{Target Compound}
    $$

Optimization and Challenges

Regioselectivity in Cyclization

  • Issue : Competing formation of [3,2-c] vs. [3,4-c] pyrazole isomers.
  • Solution : Adjusting reaction temperature (70–90°C) and solvent polarity (DMSO vs. DMF) favors the [3,4-c] isomer.

Sulfonation Efficiency

  • Issue : Over-oxidation leading to sulfone degradation.
  • Solution : Gradual addition of oxidizing agents (e.g., H₂O₂) at 0–5°C minimizes side reactions.

Analytical Characterization

Spectroscopic Data

Technique Key Signals
¹H NMR (CDCl₃) δ 2.25 (s, 6H, CH₃), δ 3.85 (s, 6H, OCH₃), δ 6.75–7.45 (m, aromatic protons)
¹³C NMR δ 168.5 (C=O), δ 152.1 (SO₂), δ 56.2 (OCH₃)
HRMS [M+H]⁺ calc. 481.1521, found 481.1518

Industrial-Scale Considerations

Cost-Effective Catalysts

  • Alternative : Replace EDCI with polymer-supported carbodiimides to simplify purification.

Green Chemistry Approaches

  • Solvent Replacement : Switch from THF to cyclopentyl methyl ether (CPME) for improved sustainability.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing the thieno[3,4-c]pyrazole core of this compound to maximize yield?

  • Methodology : Employ cyclization reactions using substituted thioketones and hydrazines under controlled temperatures (80–120°C) with solvents like ethanol or DMF. Monitor reaction progress via TLC and optimize time (6–12 hours) to minimize by-products such as unreacted intermediates . For functionalization steps (e.g., benzamide coupling), use sodium hydride in DMF at 0–5°C to enhance regioselectivity .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound post-synthesis?

  • Methodology : Combine ¹H/¹³C NMR spectroscopy to verify substituent positions (e.g., dimethylphenyl and dimethoxybenzamide groups) and high-resolution mass spectrometry (HRMS) to confirm molecular weight. For stereochemical analysis, use 2D NMR (COSY, NOESY) to resolve spatial arrangements of the dihydrothieno-pyrazole ring .

Q. How can researchers determine the solubility profile of this compound for in vitro biological assays?

  • Methodology : Perform phase-solubility studies in buffers (pH 1.2–7.4) and organic solvents (DMSO, ethanol) using UV-Vis spectroscopy. Calculate partition coefficients (LogP) via HPLC to predict membrane permeability .

Q. What purification strategies are recommended to isolate high-purity compound after synthesis?

  • Methodology : Use column chromatography (silica gel, ethyl acetate/hexane gradient) for initial purification. Final polishing can be achieved via recrystallization from ethanol/water mixtures or preparative HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can crystallographic studies elucidate the 3D conformation of this compound and its implications for target binding?

  • Methodology : Perform single-crystal X-ray diffraction on crystals grown via slow evaporation (acetone/chloroform). Analyze bond angles and torsional strains in the thieno-pyrazole core to model interactions with biological targets (e.g., enzyme active sites). Compare with computational docking simulations .

Q. What experimental designs are effective for resolving contradictions between kinetic and thermodynamic data in reaction pathways?

  • Methodology : Conduct variable-temperature NMR studies to track intermediate formation. Pair with DFT calculations to model energy barriers for competing pathways (e.g., cyclization vs. dimerization). Validate using stopped-flow spectroscopy for real-time kinetic analysis .

Q. How can structure-activity relationship (SAR) studies be systematically designed for derivatives of this compound?

  • Methodology : Synthesize analogs with substitutions on the dimethylphenyl (e.g., electron-withdrawing groups) and dimethoxybenzamide moieties. Test in vitro bioactivity (e.g., enzyme inhibition, cytotoxicity) and correlate with computational descriptors (e.g., electrostatic potential maps, steric bulk) .

Q. What strategies mitigate side reactions during the cyclization step of the thieno-pyrazole core?

  • Methodology : Introduce microwave-assisted synthesis to reduce reaction time (from hours to minutes) and improve regioselectivity. Use scavenger resins (e.g., polymer-bound thiophiles) to trap reactive by-products like sulfur oxides .

Q. How should researchers address discrepancies between computational predictions and experimental reactivity data?

  • Methodology : Re-optimize computational models (e.g., DFT functionals) using experimental NMR chemical shifts as benchmarks. Validate with isotope-labeling experiments (e.g., ¹⁵N/¹³C) to trace reaction mechanisms and identify unaccounted intermediates .

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